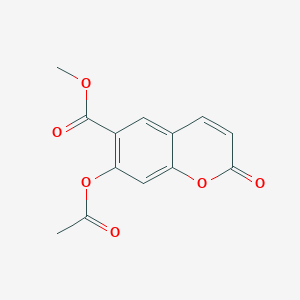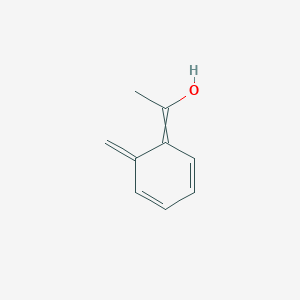
1-(6-Methylidenecyclohexa-2,4-dien-1-ylidene)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Methylidenecyclohexa-2,4-dien-1-ylidene)ethan-1-ol is an organic compound with a unique structure characterized by a cyclohexadiene ring substituted with a methylene group and an ethan-1-ol moiety
Métodos De Preparación
The synthesis of 1-(6-Methylidenecyclohexa-2,4-dien-1-ylidene)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclohexa-2,4-dienone with methylene reagents under specific conditions to introduce the methylene group. The reaction conditions typically include the use of strong bases or catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Análisis De Reacciones Químicas
1-(6-Methylidenecyclohexa-2,4-dien-1-ylidene)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Addition: The compound can participate in addition reactions, particularly with electrophiles, to form new carbon-carbon or carbon-heteroatom bonds.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-(6-Methylidenecyclohexa-2,4-dien-1-ylidene)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mecanismo De Acción
The mechanism of action of 1-(6-Methylidenecyclohexa-2,4-dien-1-ylidene)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation .
Comparación Con Compuestos Similares
1-(6-Methylidenecyclohexa-2,4-dien-1-ylidene)ethan-1-ol can be compared with similar compounds such as:
(R,Z)-2-Methyl-6-(4-methylcyclohexa-1,4-dien-1-yl)hept-2-en-1-ol: This compound has a similar cyclohexadiene structure but differs in the substituents attached to the ring.
®-1-Methyl-4-(6-methylhept-5-en-2-yl)cyclohexa-1,4-diene: Another compound with a cyclohexadiene ring, but with different alkyl groups attached.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethan-1-ol moiety, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
66727-22-8 |
|---|---|
Fórmula molecular |
C9H10O |
Peso molecular |
134.17 g/mol |
Nombre IUPAC |
1-(6-methylidenecyclohexa-2,4-dien-1-ylidene)ethanol |
InChI |
InChI=1S/C9H10O/c1-7-5-3-4-6-9(7)8(2)10/h3-6,10H,1H2,2H3 |
Clave InChI |
JOOXKAJAHXLBNC-UHFFFAOYSA-N |
SMILES canónico |
CC(=C1C=CC=CC1=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


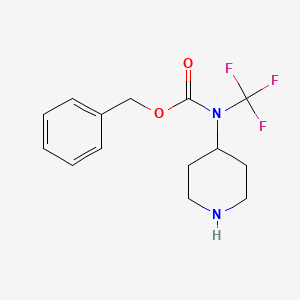

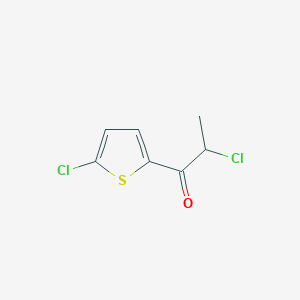
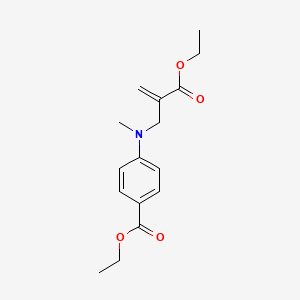

![1-(2-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13950588.png)

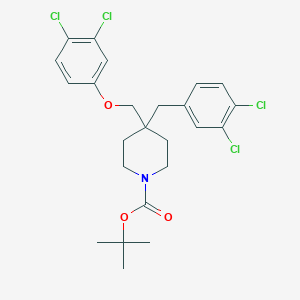

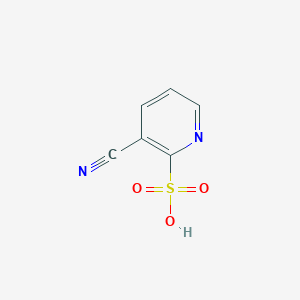
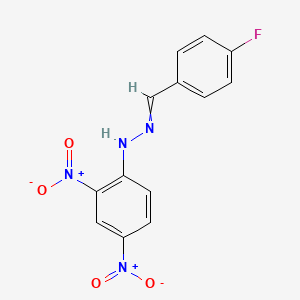

![2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenamine](/img/structure/B13950644.png)
